Cas no 2176201-32-2 (cyclopentyl 7-(2-chlorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate)

Cyclopentyl 7-(2-chlorophenyl)-1,1-dioxo-1λ⁶,4-thiazepane-4-carboxylate is a structurally distinct thiazepane derivative characterized by a 1,1-dioxo-1λ⁶,4-thiazepane core functionalized with a 2-chlorophenyl group and a cyclopentyl carboxylate moiety. This compound exhibits potential as an intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules targeting neurological or inflammatory pathways. The presence of the sulfone group enhances metabolic stability, while the chlorophenyl substitution may influence binding affinity in receptor interactions. Its well-defined stereochemistry and modular structure allow for further derivatization, making it a versatile scaffold for medicinal chemistry applications. The compound is typically handled under controlled conditions due to its reactive functional groups.
cyclopentyl 7-(2-chlorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate structure
2176201-32-2 structure
Product Name:cyclopentyl 7-(2-chlorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate
CAS No:2176201-32-2
MF:C17H22ClNO4S
MW:371.878882884979
CID:5469600
Update Time:2025-06-27

cyclopentyl 7-(2-chlorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • cyclopentyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide
    • cyclopentyl 7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepane-4-carboxylate
    • cyclopentyl 7-(2-chlorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate
    • Inchi: 1S/C17H22ClNO4S/c18-15-8-4-3-7-14(15)16-9-10-19(11-12-24(16,21)22)17(20)23-13-5-1-2-6-13/h3-4,7-8,13,16H,1-2,5-6,9-12H2
    • InChI Key: PSXXYVLVEPJKPQ-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1C1CCN(C(=O)OC2CCCC2)CCS1(=O)=O

Computed Properties

  • Exact Mass: 371.0958071 g/mol
  • Monoisotopic Mass: 371.0958071 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 541
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 72.1
  • Molecular Weight: 371.9

cyclopentyl 7-(2-chlorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate Pricemore >>

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Additional information on cyclopentyl 7-(2-chlorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate

Cyclopentyl 7-(2-chlorophenyl)-1,1-dioxo-1λ6,4-thiazepane-4-carboxylate: A Novel Thiazepine Derivative with Promising Therapeutic Potential

Cyclopentyl 7-(2-chlorophenyl)-1,1-dioxo-1λ6,4-thiazepane-4-carboxylate is a complex organic compound with a unique molecular architecture that has garnered significant attention in recent years. This compound, identified by its CAS No. 2176201-32-2, represents a novel class of thiazepine derivatives that exhibit multifaceted biological activities. The molecular structure of this compound is characterized by a fused thiazepine ring system, which is a critical feature that contributes to its pharmacological properties. The presence of a 2-chlorophenyl group at the 7-position of the thiazepane ring, along with the cyclopentyl substituent, creates a highly specific molecular framework that can interact with various biological targets.

Recent studies have highlighted the potential of 7-(2-chlorophenyl)-1,1-dioxo-1λ6,4-thiazepane-4-carboxylate as a lead compound for drug discovery. Researchers have demonstrated that this molecule exhibits significant anti-inflammatory and antitumor activities, which are attributed to its ability to modulate key signaling pathways involved in cellular proliferation and immune response. The cyclopentyl moiety plays a crucial role in enhancing the compound's solubility and bioavailability, making it a promising candidate for further preclinical development.

One of the most notable features of 1,1-dioxo-1λ6,4-thiazepane-4-carboxylate is its structural similarity to existing therapeutic agents, which allows for a comparative analysis of its pharmacological profile. The 1,1-dioxo ring system is a common structural element in many pharmaceutical compounds, known for its ability to form stable complexes with biological macromolecules. This structural feature contributes to the compound's stability and resistance to metabolic degradation, which is a critical factor in drug development.

Recent breakthroughs in computational chemistry have enabled researchers to model the interactions between 7-(2-chlorophenyl)-1,1-dioxo-1λ6,4-thiazepane-4-carboxylate and its biological targets. These studies have revealed that the compound can selectively bind to specific receptors, such as the PPAR-γ (peroxisome proliferator-activated receptor gamma), which is a key regulator of lipid metabolism and inflammation. This binding affinity has been shown to modulate the expression of genes involved in immune response and cellular differentiation.

The 2-chlorophenyl group in the molecular structure is particularly significant due to its ability to enhance the compound's lipophilicity. This property allows the molecule to penetrate cell membranes more effectively, thereby increasing its intracellular concentration and biological activity. Researchers have also found that the chloro substitution at the phenyl ring can modulate the compound's interactions with various protein targets, which may explain its broad spectrum of biological effects.

Studies published in 2023 have demonstrated that 1λ6,4-thiazepane-4-carboxylate exhibits potent inhibitory effects on the proliferation of cancer cells, particularly in leukemia and lymphoma models. These findings suggest that the compound may have potential as a therapeutic agent for hematological malignancies. The mechanism of action appears to involve the induction of apoptosis in cancer cells through the modulation of mitochondrial pathways and the inhibition of key survival signals.

Another area of interest is the anti-inflammatory activity of 7-(2-chlorophenyl)-1,1-dioxo-1λ6,4-thiazepane-4-carboxylate. Preclinical studies have shown that this compound can significantly reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in inflammatory models. This effect is attributed to its ability to inhibit the activation of NF-κB, a critical transcription factor involved in the regulation of inflammatory responses.

The cyclopentyl substituent in the molecule has been shown to enhance the compound's pharmacokinetic properties, including improved oral bioavailability and prolonged half-life. These characteristics are essential for the development of effective therapeutic agents, as they ensure that the compound reaches and maintains therapeutic concentrations in the body. Researchers have also found that the cyclopentyl group can influence the compound's interactions with enzymes and transporters, which may affect its metabolic profile.

Recent advances in synthetic chemistry have enabled the efficient preparation of 7-(2-chlorophenyl)-1,1-dioxo-1λ6,4-thiazepane-4-carboxylate with high purity and yield. These synthetic methods have been optimized to ensure the structural integrity of the compound, which is critical for maintaining its biological activity. The development of scalable synthesis routes is a key step in the transition from laboratory research to clinical applications.

Despite the promising findings, further research is needed to fully elucidate the therapeutic potential of 1,1-dioxo-1λ6,4-thiazepane-4-carboxylate. Ongoing studies are focused on understanding the compound's mechanism of action, identifying its potential side effects, and optimizing its pharmacological profile. The results of these studies will be critical in determining the compound's suitability for clinical trials and its eventual use in therapeutic applications.

In conclusion, Cyclopentyl 7-(2-chlorophenyl)-1,1-dioxo-1λ6,4-thiazepane-4-carboxylate represents a promising new class of thiazepine derivatives with significant potential for therapeutic applications. The unique molecular structure of this compound, combined with its multifaceted biological activities, makes it a valuable candidate for further research and development. As the field of pharmaceutical science continues to advance, compounds like this may play a crucial role in the treatment of various diseases, including cancer and inflammatory disorders.

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